N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1061492-54-3 . It has a molecular weight of 256.31 and is used in scientific research, with potential applications in drug discovery, molecular biology, and organic synthesis.

Molecular Structure Analysis

The IUPAC name for this compound is N-(4-morpholinophenyl)pyrimidin-2-amine . The InChI code is 1S/C14H16N4O/c1-6-15-14(16-7-1)17-12-2-4-13(5-3-12)18-8-10-19-11-9-18/h1-7H,8-11H2,(H,15,16,17) .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 256.31 .Scientific Research Applications

1. Kinase Inhibition and Anticancer Applications

N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine derivatives have been studied for their potential in inhibiting various kinases. One key application is in the development of selective inhibitors for the PI3K-AKT-mTOR pathway, a critical pathway involved in cell growth and cancer. For example, the discovery of non-nitrogen containing morpholine isosteres that mimic the interaction of morpholine derivatives with the kinase hinge region demonstrates the potential of these compounds in the development of potent and selective dual inhibitors of mTORC1 and mTORC2, which are vital for cancer treatment (Hobbs et al., 2019).

2. Treatment of Psoriasis

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, which include morpholine analogues, have shown promise in the treatment of psoriasis. The inhibition of NF-κB inducing kinase (NIK) by these compounds has been linked to the effective alleviation of psoriasis symptoms in mouse models. This includes the reduction of pro-inflammatory cytokine and chemokine gene expression and the attenuation of macrophage infiltration (Zhu et al., 2020).

3. Antimicrobial Activity

Several morpholine derivatives have demonstrated significant antimicrobial activity. For instance, compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have shown excellent antibacterial activity against various bacterial strains including V. cholerae, S. aureus, and P. aeruginosa. These findings suggest the potential of these compounds in developing new antimicrobial agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

4. DNA-dependent Protein Kinase Inhibition

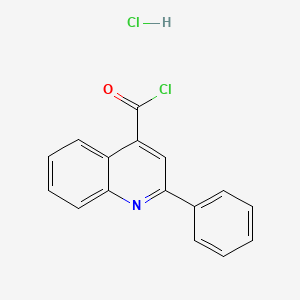

Compounds containing morpholine groups have been explored for their ability to inhibit DNA-dependent protein kinase (DNA-PK). This enzyme is crucial for DNA repair mechanisms, and its inhibition can enhance the effectiveness of ionizing radiation in cancer treatment. For instance, the synthesis of quinolin-4-one and pyridopyrimidin-4-one analogues as surrogates for the chromen-4-one chemotype highlights the versatility of morpholine derivatives in this field (Cano et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Similar compounds have been known to targetFocal adhesion kinase 1 , a protein involved in cellular adhesion and spreading processes.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Result of Action

Similar compounds have been known to exhibit anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been designed and synthesized for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . These compounds were also tested for their CDK6 inhibitory activities .

Cellular Effects

Similar compounds have shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine may also have potential anti-cancer properties.

Molecular Mechanism

Similar compounds have been found to inhibit CDK6, a cyclin-dependent kinase important in cell cycle regulation . This suggests that this compound may also interact with CDK6 or similar proteins.

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-6-15-14(16-7-1)17-12-2-4-13(5-3-12)18-8-10-19-11-9-18/h1-7H,8-11H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTAVSLIHNKZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2431025.png)

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2431026.png)

![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)

![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide](/img/structure/B2431032.png)

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431035.png)

![2-[[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431039.png)

![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2431042.png)

![Tert-butyl 4-[(2S,3R)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-6-oxopiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2431044.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide](/img/structure/B2431045.png)